N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE
Description
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE is an organic compound that belongs to the class of disulfonamides It features a benzene ring substituted with two sulfonamide groups and a pyridine ring attached via an ethyl linker
Properties
IUPAC Name |
4-N-(2-pyridin-4-ylethyl)benzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c14-21(17,18)12-1-3-13(4-2-12)22(19,20)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHKXAGGXCXXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE typically involves the reaction of 4-pyridineethanol with benzene-1,4-disulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-pyridineethanol in a suitable solvent such as dichloromethane.
- Add benzene-1,4-disulfonyl chloride to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at a controlled temperature (e.g., 0-5°C) for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-3-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-4-yl)benzene-1,3-disulfonamide
Uniqueness
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE is unique due to the presence of the ethyl linker between the pyridine and benzene rings, which can influence its chemical reactivity and binding properties. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
